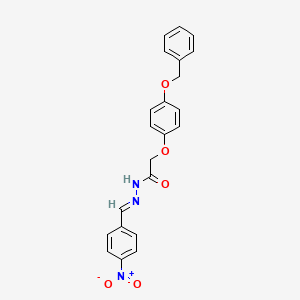
2-(4-(Benzyloxy)phenoxy)-N'-(4-nitrobenzylidene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Benzyloxy)phenoxy)-N’-(4-nitrobenzylidene)acetohydrazide is an organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)phenoxy)-N’-(4-nitrobenzylidene)acetohydrazide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Benzyloxyphenol: This involves the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide.
Etherification: The benzyloxyphenol is then reacted with 4-chlorophenol to form 4-(benzyloxy)phenoxybenzene.
Hydrazide Formation: The 4-(benzyloxy)phenoxybenzene is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: Finally, the hydrazide is condensed with 4-nitrobenzaldehyde under acidic conditions to yield 2-(4-(Benzyloxy)phenoxy)-N’-(4-nitrobenzylidene)acetohydrazide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(Benzyloxy)phenoxy)-N’-(4-nitrobenzylidene)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The hydrazide group can be oxidized to form a corresponding azide.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of 2-(4-(Benzyloxy)phenoxy)-N’-(4-aminobenzylidene)acetohydrazide.
Reduction: Formation of 2-(4-(Benzyloxy)phenoxy)-N’-(4-azidobenzylidene)acetohydrazide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-(Benzyloxy)phenoxy)-N’-(4-nitrobenzylidene)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its ability to interact with various biomolecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials with specific properties such as optical or electronic characteristics.
Mecanismo De Acción
The mechanism of action of 2-(4-(Benzyloxy)phenoxy)-N’-(4-nitrobenzylidene)acetohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with proteins and nucleic acids, potentially leading to biological effects. The benzyloxy and phenoxy groups can also interact with hydrophobic regions of biomolecules, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-4’-nitrobenzylidene aniline: Similar structure but with a bromine atom instead of a benzyloxy group.
2-Bromo-4’-benzyloxy-3’-nitroacetophenone: Similar structure but with a bromo group instead of a hydrazide group.
1-Benzyloxy-2-fluoro-4-nitrobenzene: Similar structure but with a fluorine atom instead of a hydrazide group.
Uniqueness
2-(4-(Benzyloxy)phenoxy)-N’-(4-nitrobenzylidene)acetohydrazide is unique due to the presence of both benzyloxy and nitrobenzylidene groups, which provide a combination of hydrophobic and electron-withdrawing properties. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
303087-38-9 |
|---|---|
Fórmula molecular |
C22H19N3O5 |
Peso molecular |
405.4 g/mol |
Nombre IUPAC |
N-[(E)-(4-nitrophenyl)methylideneamino]-2-(4-phenylmethoxyphenoxy)acetamide |
InChI |
InChI=1S/C22H19N3O5/c26-22(24-23-14-17-6-8-19(9-7-17)25(27)28)16-30-21-12-10-20(11-13-21)29-15-18-4-2-1-3-5-18/h1-14H,15-16H2,(H,24,26)/b23-14+ |
Clave InChI |
MDHJJJYHSBIFGF-OEAKJJBVSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl (2Z)-5-[4-(acetyloxy)phenyl]-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11984425.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]acetohydrazide](/img/structure/B11984426.png)

![2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11984433.png)
![7,9-Dichloro-2-(2-naphthyl)-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11984438.png)


![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11984450.png)
![N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)benzenesulfonamide](/img/structure/B11984451.png)
![4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11984463.png)
![3-(4-Chlorophenyl)-1-[2-(piperazin-1-yl)ethyl]urea](/img/structure/B11984464.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11984468.png)
